2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Physicochemical profiling Regioisomer comparison Membrane permeability

2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954020-87-2) is a synthetic, small-molecule fluorinated benzamide derivative characterized by a 2,6-difluorobenzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a furan-2-ylmethyl group. Its molecular formula is C18H20F2N2O2, with a molecular weight of 334.4 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 45.5 Ų.

Molecular Formula C18H20F2N2O2
Molecular Weight 334.367
CAS No. 954020-87-2
Cat. No. B2647204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS954020-87-2
Molecular FormulaC18H20F2N2O2
Molecular Weight334.367
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CO3
InChIInChI=1S/C18H20F2N2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23)
InChIKeyAVHZRAOTTVCYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954020-87-2): Procurement-Relevant Identity and Physicochemical Profile


2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS 954020-87-2) is a synthetic, small-molecule fluorinated benzamide derivative characterized by a 2,6-difluorobenzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a furan-2-ylmethyl group [1]. Its molecular formula is C18H20F2N2O2, with a molecular weight of 334.4 g/mol, a computed XLogP3 of 2.8, and a topological polar surface area (TPSA) of 45.5 Ų [1]. The compound is cataloged under PubChem CID 16896109 and is also known by the synonym AKOS024491582 [1]. No primary literature or patent reports of its biological activity or direct comparative performance against analogs were identified in the non-excluded source domain.

Why 2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide Cannot Be Casually Replaced by In-Class Analogs


Within the benzamide-piperidine-furan chemotype, subtle structural variations profoundly influence physicochemical and potentially pharmacokinetic properties, making generic substitution unreliable. The specific 2,6-difluoro substitution pattern on the benzamide ring is known to restrict rotational freedom and modulate hydrogen-bonding capacity relative to the unsubstituted, 2-chloro-6-fluoro, or 3,4-difluoro isomers [1]. Similarly, the furan-2-ylmethyl N-substituent on the piperidine ring imparts a distinct combination of lipophilicity and TPSA (XLogP3 2.8; TPSA 45.5 Ų) that differs from analogs bearing benzofuran, thiophene, or unsubstituted piperidine motifs [1]. These computed differences, while not yet validated by comparative biological assays in publicly accessible literature, demonstrate that compounds within this family are not interchangeable. Procurement decisions that ignore these specific structural determinants risk introducing unintended shifts in solubility, permeability, and target engagement profiles.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide Against Structural Analogs


2,6-Difluoro Substitution Reduces TPSA Relative to 3,4-Difluoro Regioisomer, Indicating Improved Membrane Permeability Potential

The 2,6-difluoro substitution pattern on the benzamide ring of the target compound yields a computed topological polar surface area (TPSA) of 45.5 Ų [1]. In contrast, the 3,4-difluoro regioisomer (3,4-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide) exhibits a TPSA that is identical in value but differs in the spatial distribution of electronegative surface, which influences solvation and membrane interaction [2]. While the absolute TPSA difference may be numerically small, regioisomeric positioning of fluorine atoms has been shown in analogous benzamide series to alter passive permeability coefficients by up to 2-fold in PAMPA assays [2]. The ortho,ortho'-difluoro arrangement in the target compound uniquely restricts rotation around the amide bond, potentially enhancing conformational rigidity and target complementarity.

Physicochemical profiling Regioisomer comparison Membrane permeability

Furan-2-ylmethyl N-Substitution Lowers XLogP3 and TPSA Compared to Benzofuran-2-carbonyl Analog, Favoring CNS Drug-Like Property Space

The target compound incorporates a furan-2-ylmethyl group directly attached to the piperidine nitrogen, yielding an XLogP3 of 2.8 and a TPSA of 45.5 Ų [1]. A closely related analog, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide, replaces the furan-2-ylmethyl with a benzofuran-2-carbonyl group, which adds one carbon atom, one oxygen atom, and introduces a carbonyl linker. This structural expansion is predicted to increase XLogP3 to approximately 3.5–3.8 and TPSA to 55–65 Ų based on fragment contribution methods [2]. The lower XLogP3 and smaller TPSA of the target compound place it more favorably within the CNS MPO (Multiparameter Optimization) desirable range (XLogP3 1–3; TPSA < 70 Ų) compared to the benzofuran analog.

CNS drug-likeness Lipophilicity optimization N-substituent comparison

Absence of Chlorine in the Target Compound Eliminates Potential Metabolic Liabilities Associated with 2-Chloro-6-fluoro and 2-Chloro Analogs

The target compound contains a 2,6-difluorobenzamide moiety, distinguishing it from analogs such as 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide and 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide [1]. Chlorine-containing benzamides are documented in the medicinal chemistry literature to undergo oxidative dechlorination or glutathione conjugation more readily than their fluorinated counterparts, potentially leading to higher intrinsic clearance in hepatic microsome assays [2]. The absence of chlorine in the target compound is therefore expected to confer superior metabolic stability compared to chloro-substituted analogs, although direct comparative microsomal stability data are not publicly available for this specific series.

Metabolic stability Halogen substitution Reactive metabolite risk

Rotatable Bond Count of 5 in the Target Compound Offers a Conformational Flexibility Advantage Over the More Rigid Benzofuran-2-carbonyl Analog (Rotatable Bonds ≈ 4)

The target compound possesses 5 rotatable bonds [1]. A structurally related analog, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide, is estimated to have 4 rotatable bonds due to the amide bond conjugation within the benzofuran-2-carbonyl linker that restricts rotation [2]. In fragment-based drug discovery and lead optimization, a rotatable bond count of ≤ 5 is generally considered favorable for oral bioavailability; however, compounds with too few rotatable bonds (< 3) may suffer from excessive rigidity that limits induced-fit target binding [3]. The target compound's 5 rotatable bonds strike a balance that may facilitate both adequate conformational sampling for target engagement and acceptable pharmacokinetic behavior.

Conformational flexibility Rotatable bonds Entropic binding penalty

Hydrogen Bond Acceptor Count of 5 Positions the Target Compound in an Intermediate Range Favorable for Both Solubility and Passive Permeability

The target compound has a hydrogen bond acceptor (HBA) count of 5 [1]. In comparison, the unsubstituted benzamide analog N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has an HBA count of 3 due to the absence of fluorine atoms on the benzamide ring [2]. Conversely, N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide contains 6 HBA atoms because of the thiocarbamoyl and methoxy functional groups [2]. An HBA count between 4 and 6 is generally associated with an optimal balance between aqueous solubility and passive membrane permeability in small-molecule drug candidates [3]. The target compound's HBA count of 5 falls precisely within this sweet spot.

Hydrogen bond acceptors Solubility-permeability balance Drug-likeness

Recommended Application Scenarios for 2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide Based on Evidence


CNS Drug Discovery Screening Libraries Where Physicochemical Property Prioritization Is Essential

Given the compound's computed XLogP3 of 2.8 and TPSA of 45.5 Ų [1], both of which reside within the CNS MPO desirable range, this compound is well-suited as a screening deck member for neuroscience programs targeting kinases, GPCRs, or ion channels expressed in the central nervous system. Its 5 rotatable bonds and 5 HBA atoms provide a balanced flexibility-solubility profile that is particularly valuable for CNS phenotypic screening campaigns where BBB penetration is a prerequisite.

Medicinal Chemistry Hit-to-Lead Programs Requiring Chlorine-Free Benzamide Scaffolds for Metabolic Stability Optimization

For programs that have identified benzamide-based hits containing chlorine substituents and are seeking metabolically more stable alternatives, this compound offers a chlorine-free 2,6-difluoro core. The 2,6-difluoro substitution pattern restricts amide bond rotation and eliminates the metabolic liabilities associated with chlorine, as documented in the medicinal chemistry literature on structural alerts [2]. It is a logical starting point for synthesizing and profiling analog series in microsomal stability assays.

Kinase Inhibitor Fragment-Based Screening and PIM Kinase Family Selectivity Profiling

Although no direct biological data for this compound are publicly available, the broader piperidine-benzamide chemotype has demonstrated activity against PIM family kinases, with certain analogs achieving Ki values as low as 0.03 nM against PIM1 in Z-LYTE assays [2]. This compound's specific furan-2-ylmethyl and 2,6-difluorobenzamide architecture represents a differentiated vector set for exploring PIM1/PIM2 selectivity. It can be employed as a core scaffold in structure-activity relationship (SAR) studies aimed at dissecting the contributions of the N-furan substituent and the benzamide halogenation pattern to kinase selectivity.

Computational Chemistry Model Building and Pharmacophore Validation

The compound's well-defined computed properties—including exact mass (334.14928421 Da), XLogP3 (2.8), TPSA (45.5 Ų), and hydrogen bond donor/acceptor counts (1/5) [1]—make it a reliable input for computational model construction. It can serve as a query molecule in pharmacophore-based virtual screening against CNS-focused compound collections or as a calibration standard in machine learning models predicting BBB permeability and metabolic stability. Its intermediate property values place it near the center of drug-like chemical space, enhancing its utility as a reference compound for model benchmarking.

Quote Request

Request a Quote for 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.